molecular formula C9H5F2NO B157245 3-(2,3-Difluorophenyl)-3-oxopropanenitrile CAS No. 267880-87-5

3-(2,3-Difluorophenyl)-3-oxopropanenitrile

Cat. No. B157245
M. Wt: 181.14 g/mol
InChI Key: FVLXLORMUYGZQK-UHFFFAOYSA-N
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Description

3-(2,3-Difluorophenyl)-3-oxopropanenitrile is a chemical compound that belongs to the family of 3-oxopropanenitriles. These compounds are characterized by the presence of a nitrile group (-CN) and a ketone group (C=O) within a three-carbon chain attached to a phenyl ring. The difluorophenyl group indicates the presence of two fluorine atoms on the phenyl ring, which can significantly affect the chemical and physical properties of the molecule.

Synthesis Analysis

The synthesis of 3-oxopropanenitriles can be achieved through various methods. One approach involves the oxidative cyclization of 3-oxo-3-phenylpropanenitrile using manganese(III) acetate with conjugated alkenes, leading to the formation of 4,5-dihydrofuran-3-carbonitriles . Another method for synthesizing polyfluoroalkyl-substituted 3-oxopropanenitriles is the direct synthesis from lithium 3-(polyfluoroalkyl)-1,3-diketonates using a sodium nitrite/acetic acid system . Additionally, radical addition of 3-oxopropanenitriles to dienes promoted by cerium(IV) ammonium nitrate and manganese(III) acetate has been reported . These methods highlight the versatility of 3-oxopropanenitriles in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of 3-oxopropanenitriles can be determined using various spectroscopic techniques. For instance, the structure of 4,4-difluoro-1-phenylbutane-1,2,3-trione 2-oxime, a related compound, has been elucidated by X-ray crystallography . This technique allows for the precise determination of the molecular geometry and the spatial arrangement of atoms within the molecule.

Chemical Reactions Analysis

3-Oxopropanenitriles are reactive intermediates that can undergo various chemical reactions. They have been used as precursors for the synthesis of heterocyclic compounds , and in rhodium-catalyzed C-H activation/annulation reactions with internal alkynes to produce substituted carbazoles and fused carbazole derivatives . These reactions demonstrate the potential of 3-oxopropanenitriles in constructing complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-oxopropanenitriles are influenced by the substituents on the phenyl ring. The presence of electron-withdrawing groups such as fluorine atoms can affect the reactivity and stability of the molecule. The introduction of polyfluoroalkyl groups has been shown to facilitate the synthesis of trione oximes, indicating that the electronic properties of the substituents play a crucial role in the chemical behavior of these compounds . Additionally, the electrophilic cyanoacetylation of heterocycles with mixed anhydrides has been employed to synthesize variously substituted 3-oxopropanenitriles, suggesting that the reactivity towards nucleophilic attack is an important characteristic of these molecules .

Scientific Research Applications

Oxidative Cyclization and Radical Addition

  • Oxidative Cyclization : 3-oxopropanenitriles, including derivatives similar to 3-(2,3-Difluorophenyl)-3-oxopropanenitrile, undergo oxidative cyclizations mediated by manganese(III) acetate. These reactions yield 4,5-dihydrofuran-3-carbonitriles, with variations in yield based on the substituents present on the alkenes used in the reaction (Yılmaz, Uzunalioğlu, & Pekel, 2005).
  • Radical Addition : Radical addition of 3-oxopropanenitriles to terminal dienes, promoted by cerium(IV) ammonium nitrate and manganese(III) acetate, results in 5-ethenyl-4,5-dihydrofuran-3-carbonitriles. The study highlights the selectivity of the radical addition process, which occurs at the terminal double bond of dienes (Hocaoglu & Yılmaz, 2019).

Safety And Hazards

While specific safety and hazard information for “3-(2,3-Difluorophenyl)-3-oxopropanenitrile” is not available, related compounds like “2,3-Difluorophenol” can cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

3-(2,3-difluorophenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO/c10-7-3-1-2-6(9(7)11)8(13)4-5-12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLXLORMUYGZQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593902
Record name 3-(2,3-Difluorophenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Difluorophenyl)-3-oxopropanenitrile

CAS RN

267880-87-5
Record name 3-(2,3-Difluorophenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PT Marcyk, EV LeBlanc, DA Kuntz, A Xue… - Journal of medicinal …, 2021 - ACS Publications
The essential eukaryotic chaperone Hsp90 regulates the form and function of diverse client proteins, many of which govern thermotolerance, virulence, and drug resistance in fungal …
Number of citations: 22 pubs.acs.org

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